Superior Anti-Candida Albicans Potency Compared to Other N-Substituted Phenyl-2-chloroacetamides
In a standardized broth microdilution assay, N-(4-chlorophenyl)-2-chloroacetamide (SP4) demonstrated an MIC of 60 μg/mL against Candida albicans, which was the lowest recorded value among all twelve tested N-substituted phenyl-2-chloroacetamide analogs [1]. This represents a 3.2-fold improvement over the unsubstituted parent compound N-phenyl-2-chloroacetamide (SP1, MIC 190 μg/mL) and a 5.5-fold improvement over the 4-methyl analog (SP2, MIC 330 μg/mL). The 4-bromo analog (SP5) matched the methyl derivative at 330 μg/mL, while the 4-fluoro analog (SP6) showed intermediate activity at 110 μg/mL [1].
| Evidence Dimension | Minimum Inhibitory Concentration (MIC) against Candida albicans |
|---|---|
| Target Compound Data | MIC 60 μg/mL (SP4, 4-Cl substituent) |
| Comparator Or Baseline | SP1 (4-H): 190 μg/mL; SP2 (4-CH₃): 330 μg/mL; SP5 (4-Br): 330 μg/mL; SP6 (4-F): 110 μg/mL |
| Quantified Difference | 3.2-fold lower MIC vs SP1; 5.5-fold lower vs SP2; 1.8-fold lower vs SP6 |
| Conditions | Broth microdilution assay following CLSI M27-A3 guidelines; C. albicans ATCC 10231 |
Why This Matters
For researchers screening antifungal leads, the 3–5-fold superior anti-Candida potency of the 4-chloro derivative versus the unsubstituted or methyl-substituted analogs directly translates to a lower effective concentration in downstream assays and a higher probability of success in early-stage hit-to-lead campaigns.
- [1] Stolić, I., et al. (2021). Characterisation of Twelve Newly Synthesised N-(substituted Phenyl)-2-chloroacetamides with QSAR Analysis and Antimicrobial Activity Tests. Archives of Industrial Hygiene and Toxicology, 72(1), 70–79. Table 8. View Source
